Thiencarbazone-methyl

Descripción general

Descripción

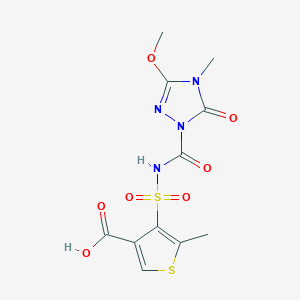

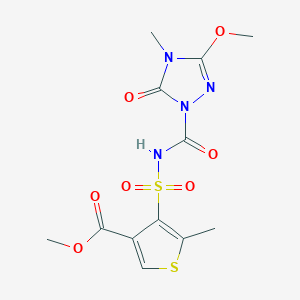

Thiencarbazone-methyl is a pesticide used for controlling weeds in corn plantations . It is a sulfonyl-amino-carbonyl-triazolinone class herbicide . It was first registered in 2008 .

Molecular Structure Analysis

The molecular formula of Thiencarbazone-methyl is C12H14N4O7S2 .

Chemical Reactions Analysis

Thiencarbazone-methyl’s environmental fate was assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . The minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively .

Physical And Chemical Properties Analysis

Thiencarbazone-methyl has a melting point of 206 °C, a pH of 3.8 at 22.4 °C, and a density of 1.51 relative to water at 4 °C . Its water solubility at 20°C is 72 mg/L in pure water . The vapor pressure is 9 x 10^-14 Pa (20 °C, extrapolated) .

Aplicaciones Científicas De Investigación

Weed Control

Thiencarbazone-methyl (TCM) is effective in controlling various weed species. It has been tested on hedge bindweed, field bindweed, ivyleaf morningglory, tall morningglory, and wild buckwheat . The herbicide is absorbed and translocated throughout these plants, with the absorption and translocation patterns varying among species . TCM controls weeds of corn at rates as low as 8 grams active ingredient per hectare (g ai/Ha), and will be used up to 15 g ai/Ha per postemergence application .

Metabolism in Plants

TCM is metabolized differently in various plant species. In vining weeds, TCM is almost not metabolized, whereas corn metabolizes almost all TCM 48 hours after application . This difference in metabolism can influence the herbicide’s effectiveness in controlling different weed species.

Environmental Fate

The environmental fate of TCM has been studied through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . These studies help understand how TCM interacts with the environment and can inform its safe and effective use.

Soil Interaction

TCM’s interaction with soil is influenced by the soil’s physicochemical properties. Sorption experiments have shown that TCM exhibits overall weaker physisorption and an exothermic response . Understanding these interactions can help optimize the application of TCM for weed control.

Degradation Mechanisms

TCM undergoes various degradation mechanisms in the environment, including hydrolysis, photo-degradation, and soil degradation . The half-life of TCM in these processes ranges from 16 to 23.9 days , indicating moderate binding and low persistence in the selected soils.

Analytical Standard

TCM may be used as an analytical standard in the determination of TCM in cereals using ultra high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . This application is important in ensuring food safety and compliance with pesticide regulations.

Safety and Hazards

Thiencarbazone-methyl is hazardous to the aquatic environment, with both acute and chronic effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of contact, it is recommended to wash off with soap and water and get medical attention if irritation persists .

Mecanismo De Acción

Target of Action

Thiencarbazone-methyl, also known as TCM, is a herbicide that primarily targets a variety of grassy and broad-leaved weeds . The primary target of TCM is the enzyme Acetolactate Synthase (ALS), which plays a crucial role in the production of branched-chain amino acids .

Mode of Action

TCM acts as an ALS inhibitor . It is systemic in nature, meaning it is absorbed by both the roots and leaves of plants . Once absorbed, TCM inhibits the ALS enzyme, disrupting the production of essential amino acids. This disruption leads to the cessation of plant growth, ultimately resulting in the death of the weed .

Biochemical Pathways

The inhibition of the ALS enzyme by TCM disrupts the synthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of these pathways leads to the cessation of plant growth and eventually plant death .

Pharmacokinetics

The absorption, translocation, and metabolism of TCM have been studied in various weed species . Forty-eight hours after foliar microapplication, TCM absorption was highest in ivyleaf morningglory (60%), followed by field bindweed (50%), wild buckwheat (35%), tall morningglory (17%), and hedge bindweed (9%) . In all species, TCM was translocated systemically . The translocation pattern is species-specific, with more translocation in tall morningglory and wild buckwheat .

Result of Action

The inhibition of the ALS enzyme by TCM leads to the cessation of plant growth, ultimately resulting in the death of the weed . The efficacy of TCM varies among species. For instance, wild buckwheat had the lowest value for the dose at which 50% of the activity occurs (2.1 g ai ha −1 TCM), followed by hedge bindweed and ivyleaf morningglory . Even at the lowest tested concentration of TCM, wild buckwheat was controlled by over 90% .

Action Environment

The environmental fate of TCM has been assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The results depict moderate binding and low persistence of TCM to the selected soils whilst being highly susceptible to transformative pathways . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively . These findings suggest that the action, efficacy, and stability of TCM can be influenced by various environmental factors such as soil type and weather conditions .

Propiedades

IUPAC Name |

methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKZXGDFSCCXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058275 | |

| Record name | Thiencarbazone-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiencarbazone-methyl | |

CAS RN |

317815-83-1 | |

| Record name | Thiencarbazone-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiencarbazone-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiencarbazone-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIENCARBAZONE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

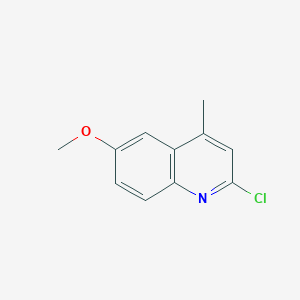

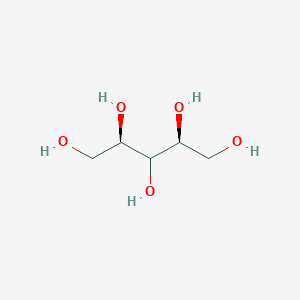

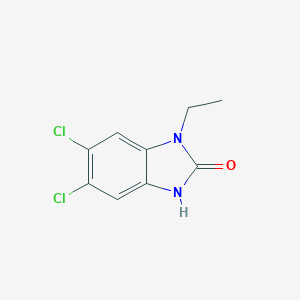

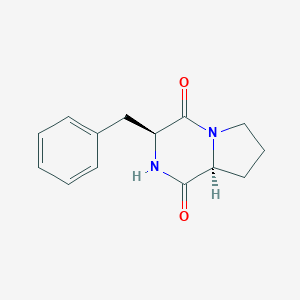

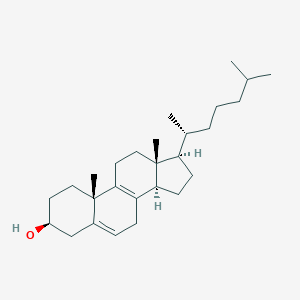

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)